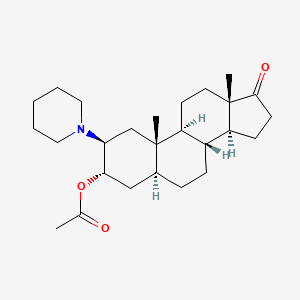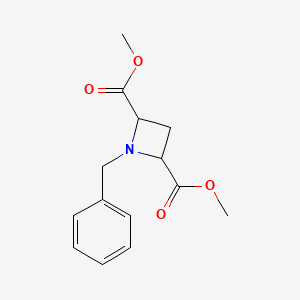
Edralbrutinib
Overview
Description
Edralbrutinib is an orally available small molecule inhibitor of Bruton’s tyrosine kinase. It is a covalent, irreversible inhibitor that binds to and inhibits the activity of Bruton’s tyrosine kinase, a crucial enzyme involved in the signaling pathways of B-cells. This inhibition disrupts the growth and survival of malignant B-cells, making this compound a promising therapeutic agent for various B-cell malignancies .
Scientific Research Applications
Edralbrutinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on B-cell development and function.
Medicine: Explored as a therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals
Mechanism of Action
Target of Action
BTK is a crucial driver of B-cell proliferation and plays a significant role in the B-cell receptor (BCR) signaling pathway, which drives normal B-cell development and supports the growth and survival of malignant B-cells .
Mode of Action
Edralbrutinib acts by irreversibly binding to and inhibiting BTK . This inhibition disrupts the BCR signaling pathway, thereby inhibiting B-cell proliferation and survival . TG-1701 exhibits superior selectivity for BTK compared with other BTK inhibitors, such as ibrutinib .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BCR signaling pathway . By inhibiting BTK, this compound disrupts this pathway, leading to downstream effects such as reduced B-cell proliferation and survival .
Result of Action
The inhibition of BTK by this compound results in reduced B-cell proliferation and survival . This can lead to a decrease in the number of malignant B-cells in patients with B-cell malignancies .
Biochemical Analysis
Biochemical Properties
Edralbrutinib plays a significant role in biochemical reactions by inhibiting Bruton’s tyrosine kinase . This kinase is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . By inhibiting this kinase, this compound can potentially disrupt these pathways and exert its therapeutic effects .
Cellular Effects
This compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the activation of Bruton’s tyrosine kinase, which is a key player in the B-cell antigen receptor signaling pathway . This inhibition can lead to changes in cell signaling, potentially affecting the growth and survival of certain cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Bruton’s tyrosine kinase, leading to the inhibition of this enzyme . This binding is thought to be irreversible, which means that once this compound has bound to the kinase, it remains bound and continues to inhibit the enzyme’s activity .
Metabolic Pathways
As an inhibitor of Bruton’s tyrosine kinase, it is likely to impact the metabolic pathways that this kinase is involved in
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of edralbrutinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the pyrrolo[2,3-d]pyridazin-7-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluorophenoxy group: This step involves the reaction of the core structure with a difluorophenoxy reagent.
Attachment of the pyrrolidinyl group: This is achieved through a series of substitution reactions, leading to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Edralbrutinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another covalent inhibitor of Bruton’s tyrosine kinase, used in the treatment of B-cell malignancies.
Acalabrutinib: A selective inhibitor of Bruton’s tyrosine kinase with a similar mechanism of action.
Zanubrutinib: A potent inhibitor of Bruton’s tyrosine kinase, used for similar therapeutic indications.
Uniqueness of Edralbrutinib
This compound is unique due to its high selectivity and potency as a Bruton’s tyrosine kinase inhibitor. It has shown promising results in preclinical and clinical studies, with a favorable safety profile and efficacy in treating B-cell malignancies. Its irreversible binding mechanism and ability to overcome resistance to other Bruton’s tyrosine kinase inhibitors further highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
4-amino-1-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-6H-pyrrolo[2,3-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOFZXZJJDQLB-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858206-58-2 | |
| Record name | Edralbrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858206582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDRALBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5I5QTR4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




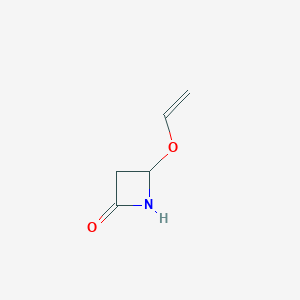
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
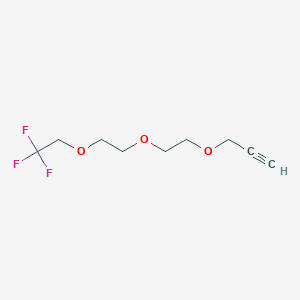


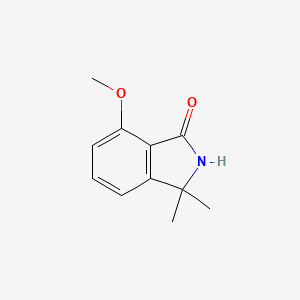

![(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3324431.png)


